4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
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Description
4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Antimicrobial resistance is a global health concern, and research has been conducted on derivatives related to the specified compound for their potential in combating this issue. For instance, substituted 2-aminobenzothiazoles derivatives have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their use in designing new antimicrobial agents (Anuse et al., 2019).
Anticancer Activities
Several studies have synthesized novel derivatives incorporating the thiadiazole moiety to evaluate their antitumor and antioxidant properties. Compounds derived from this scaffold, such as 4-thiazolidinones containing the benzothiazole moiety, have been screened for their cytotoxicity against various cancer cell lines, indicating potential applications in cancer treatment (Havrylyuk et al., 2010).
Anti-arrhythmic Properties
Research into piperidine-based derivatives of 1,3-thiazole and 1,3,4-thiadiazole has revealed significant anti-arrhythmic activity, highlighting their potential in developing new treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Inhibitory Effects on Enzymes and Receptors
The synthesis and biological activity studies of novel compounds containing the thiadiazole scaffold have identified potential inhibitors for enzymes like Mycobacterium tuberculosis GyrB and ACAT-1, an enzyme involved in cholesterol metabolism. These findings suggest the compound's relevance in treating diseases associated with these enzymes (Jeankumar et al., 2013), (Shibuya et al., 2018).
Properties
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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